tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[2-(methylamino)-1,3-thiazol-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-7-6-16-8(11-4)13-7/h6H,5H2,1-4H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRVEGCFUXBDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CSC(=N1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a thiazole ring at the 4-position with an aminoalkyl substituent protected as a tert-butyl carbamate (Boc) group. The key steps include:
- Construction or procurement of the 1,3-thiazole core.
- Introduction of the methylamino substituent at the 2-position.
- Attachment of the carbamate protecting group on the amino functionality.
- Methylene linkage formation between the thiazole ring and the carbamate moiety.
Detailed Synthetic Route from Patent CN104086460B (Adapted)
A closely related synthetic method for tert-butyl 2-(methylamino)ethylcarbamate, which shares the methylaminoethyl carbamate motif, provides a useful foundation for the preparation of the target compound.
| Step | Description | Conditions and Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction reaction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde | Organic solvent (toluene or benzene), reflux temperature, acid catalyst (acetic acid or p-toluenesulfonic acid), 4-6 hours | Not specified | Forms 2-(N-isobutoxyformamido)ethyl isocyanide intermediate |
| 2 | Reduction of 2-(N-isobutoxyformamido)ethyl isocyanide with sodium borohydride | Aprotic solvent (tetrahydrofuran or dimethylformamide), 20-30 °C, 3-5 hours | 85% | Produces tert-butyl 2-(methylamino)ethylcarbamate as a colorless oil |
This method is advantageous due to high yield, low cost, and suitability for industrial scale-up.
Adaptation for the Target Compound:
- The thiazole ring can be introduced prior to or after the carbamate formation.
- The methylamino group is introduced via reductive amination or nucleophilic substitution on a suitable thiazole precursor.
- The tert-butyl carbamate protecting group is installed using standard Boc-protection methods, typically with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
Synthesis of Thiazole Aldehyde and Subsequent Functionalization
Literature on thiazole derivatives describes the synthesis of 4-substituted thiazole aldehydes, which serve as key intermediates for further functionalization:
- Preparation of 4-formyl-1,3-thiazole derivatives via bromination and cyclization steps.
- Conversion of the aldehyde to the corresponding amine via hydrazone formation, reduction, or reductive amination.
- Protection of the amine with tert-butyl carbamate groups.
Experimental Procedure Example (Adapted from Patent Data)
| Step | Reagents and Conditions | Procedure Summary |
|---|---|---|
| 1 | Dissolve 2-(N-isobutoxyformamido)ethyl isocyanide (172 g, 1 mol) in tetrahydrofuran (600 mL) | Add sodium borohydride (74 g, 2 mol) in portions at 20-30 °C, stir for 4 hours at room temperature |
| 2 | Quench excess sodium borohydride with acetic acid | Concentrate THF under reduced pressure, extract with ethyl acetate and water, dry organic phase |
| 3 | Concentrate and purify crude product by vacuum distillation | Obtain tert-butyl 2-(methylamino)ethylcarbamate as a colorless oil, yield 85% |
This procedure can be adapted to incorporate the thiazole moiety by starting from a thiazole-containing intermediate.
Analytical Data and Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the thiazole ring, methylamino group, methylene linker, and tert-butyl carbamate signals.
- Mass Spectrometry (MS): Molecular ion peak consistent with C11H19N3O3S (Molecular Weight ~273.35 g/mol).
- Infrared Spectroscopy (IR): Characteristic carbamate carbonyl absorption around 1700 cm^-1.
- Purity: Typically >95% by HPLC or GC.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | N-tert-butyloxycarbonyl-1,2-ethylenediamine, paraformaldehyde, thiazole derivatives |
| Solvents | Toluene, benzene, tetrahydrofuran, dimethylformamide |
| Catalysts/Acids | Acetic acid or p-toluenesulfonic acid (0.5-2% w/w) |
| Reducing Agent | Sodium borohydride |
| Reaction Temperature | Reflux for step 1; 20-30 °C for step 2 |
| Reaction Time | 4-6 hours (step 1); 3-5 hours (step 2) |
| Yield | Up to 85% |
| Purification | Extraction, drying, vacuum distillation |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate is a chemical compound with potential applications in scientific research. It has a molecular weight of 243.33 .
Basic Information
Synonyms:
Computed Chemical Descriptors:
- IUPAC Name: tert-butyl N-[4-(methylaminomethyl)-1,3-thiazol-2-yl]carbamate
- InChI: InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-7(5-11-4)6-16-8/h6,11H,5H2,1-4H3,(H,12,13,14)
- InChIKey: QVQFTVLQJSHJCA-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)NC1=NC(=CS1)CNC
Potential Research Applications
While specific applications of this compound are not detailed in the provided search results, the presence of a thiazole moiety suggests potential uses in various research areas . Thiazoles and their derivatives have a wide range of biological activities, making them useful in drug development.
1. Enzyme Inhibition: Tert-butyl carbamates can act as inhibitors of enzymes involved in metabolic pathways. Pyrimidine derivatives, which share structural similarities, have been shown to inhibit β-secretase and acetylcholinesterase, which are important in treating neurodegenerative diseases like Alzheimer's disease.
2. Anti-inflammatory Activity: Tert-butyl phenylcarbamate derivatives have demonstrated anti-inflammatory activity in vivo .
3. Antimicrobial Activity: Pyrimidine derivatives have exhibited antibacterial activity against various pathogens, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Amino vs. Methylamino Groups: The substitution at position 2 of the thiazole (amino in vs. methylamino in the target compound) influences electronic properties and hydrogen-bonding capacity. Methylamino may enhance membrane permeability due to reduced polarity .
- N-Methylation: The N-methyl-Boc variant shows higher lipophilicity (logP ~1.5 vs. ~0.8 for non-methylated analogs), critical for blood-brain barrier penetration.
Functional Group Modifications in Related Pharmaceuticals
- Ritonavir Intermediate : The HIV protease inhibitor ritonavir includes a 1,3-thiazol-5-ylmethyl carbamate group. Unlike the target compound, ritonavir’s thiazole is substituted with a propan-2-yl group, enhancing protease binding via van der Waals interactions.
- Antiviral Impurities : Impurity-I and Impurity-L in antiviral syntheses feature ethyl and isopropyl groups on the thiazole, highlighting the role of alkyl chains in modulating pharmacokinetics.
Biological Activity
Tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 243.33 g/mol. The compound features a tert-butyl group linked to a carbamate functional group, which is further connected to a thiazole ring substituted with a methylamino group. This structural arrangement is crucial for its biological interactions and pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing thiazole rings often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Antifungal Properties : Similar compounds have shown efficacy against fungal infections.
- Anticancer Effects : The presence of the methylamino group may enhance the compound's ability to interact with biological targets involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit enzymes involved in cancer cell proliferation and survival.
- Interaction with Biological Macromolecules : The compound's unique structure allows it to bind effectively with proteins and nucleic acids, potentially altering their functions.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other thiazole-containing compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-{[4-(methoxy(methyl)amino)-1,3-thiazol-2-yl]methyl}carbamate | C11H19N3O3S | Contains methoxy substitution; potential for different biological activities |
| 2-Amino-1,3-thiazole | C4H5N3S | Simpler structure; widely studied for antimicrobial properties |
| 5-Methylthiazole | C5H6N2S | Known for its role in vitamin biosynthesis; less complex than tert-butyl derivative |
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cell lines. For instance, a related compound showed IC50 values indicating effective cytotoxicity against MCF cell lines (IC50 = 25.72 ± 3.95 μM) .
- Neuroprotective Effects : Research on similar compounds has suggested protective effects against neurotoxicity induced by amyloid-beta peptides in astrocytes. These compounds demonstrated the ability to improve cell viability in the presence of toxic agents .
- Antimicrobial Testing : Preliminary tests indicate that thiazole derivatives exhibit significant antibacterial activity against various pathogens, suggesting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
